molecular formula C7H10O3 B146770 3,3-Dimethylglutaric anhydride CAS No. 4160-82-1

3,3-Dimethylglutaric anhydride

Cat. No.: B146770
CAS No.: 4160-82-1
M. Wt: 142.15 g/mol
InChI Key: HIJQFTSZBHDYKW-UHFFFAOYSA-N
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Description

3,3-Dimethylglutaric anhydride is an organic compound with the molecular formula C7H10O3. It is a cyclic anhydride derived from 3,3-dimethylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It appears as a white to pale cream crystalline powder and has a melting point of approximately 124-126°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylglutaric anhydride can be synthesized through the dehydration of 3,3-dimethylglutaric acid. This process typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is carried out under reflux conditions to facilitate the removal of water, resulting in the formation of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the acid is fed into a reactor containing the dehydrating agent. The reaction mixture is then heated, and the anhydride is distilled off as it forms. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylglutaric anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethylglutaric anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of cyclic compounds and polymers.

    Biology: Employed in the modification of biomolecules for bioconjugation studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Comparison with Similar Compounds

  • 3-Methylglutaric anhydride
  • Glutaric anhydride
  • Adipic anhydride

Comparison: 3,3-Dimethylglutaric anhydride is unique due to the presence of two methyl groups on the glutaric acid backbone. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and the types of products formed in chemical reactions. Compared to glutaric anhydride, this compound exhibits higher reactivity towards nucleophiles due to the electron-donating effects of the methyl groups .

Properties

IUPAC Name

4,4-dimethyloxane-2,6-dione
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InChI

InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJQFTSZBHDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063327
Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Molecular Weight

142.15 g/mol
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CAS No.

4160-82-1
Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-Dimethylglutaric anhydride
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Record name 3,3-Dimethylglutaric anhydride
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
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Record name Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione
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Record name 3,3-DIMETHYLGLUTARIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

3,3-Dimethylglutaric acid (18.70 g, 116.8 mmol) was dissolved in acetyl chloride (25 mL, 352 mmol), and refluxed for 2 hours. The reaction mixture was evaporated to dryness, and the residue was dissolved in diethyl ether. The ether solution was concentrated on a steam bath, and then cooled to 0° C. for 1 hour. The precipitate was filtered to give the title compound.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the physicochemical properties of 3,3-Dimethylglutaric anhydride?

A1: this compound has the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. [] While specific spectroscopic data is not extensively detailed in the provided papers, its structure suggests characteristic peaks in infrared spectroscopy corresponding to the anhydride carbonyl groups and C-H vibrations. Further studies might explore NMR spectroscopy for a detailed structural analysis.

Q2: How does this compound modify egg white proteins, and what are the implications?

A2: Research shows that DMGA reacts with lysine residues in egg white proteins. At a concentration of 15 mol DMGA per mol of egg white protein, approximately 26% of lysine residues are modified. [] This modification significantly alters the proteins' net charge, particularly evident in lysozyme, which exhibits altered electrophoretic mobility. While foam formation remains relatively unaffected, heat coagulation properties change significantly. This modification can be detrimental in applications like baking (e.g., angel food cake).

Q3: Can this compound be used in the synthesis of other compounds?

A3: Yes, DMGA serves as a valuable building block in organic synthesis. For example, it acts as a starting material in the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with potential as thromboxane A2 receptor antagonists. [] Additionally, it's employed in synthesizing 13,13-dimethyl-1,2-didehydrocrotalanine, a macrocyclic pyrrolizidine diester. []

Q4: How does this compound behave as a hardener for epoxy resins?

A4: Studies have investigated the use of DMGA as a hardener for glycerol diglycidyl ether (GDE) based epoxy resins. [, , ] Research indicates that DMGA effectively crosslinks with GDE, forming a thermoset nanocomposite upon curing. The curing process and resulting material properties can be fine-tuned by adjusting factors such as the DMGA concentration, the presence of nano-fillers (like nano-alumina), and the curing temperature.

Q5: Has this compound demonstrated any cryoprotective properties?

A5: Research suggests that this compound poly-L-lysine (DMGA-PLL), a derivative of DMGA, shows promise as a cryoprotectant for porcine spermatozoa. [] Inclusion of DMGA-PLL in the freezing extender improved post-thaw motility and blastocyst formation rates compared to controls. This finding suggests potential applications in assisted reproductive technologies, though further research is necessary to fully understand its mechanisms and optimize its use.

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